2-(2,6-Dioxopiperidin-3-yl)-5-(4-(piperidin-4-ylmethyl)piperazin-1-yl)isoindoline-1,3-dione dihydrochloride
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Overview
Description
2-(2,6-Dioxopiperidin-3-yl)-5-(4-(piperidin-4-ylmethyl)piperazin-1-yl)isoindoline-1,3-dione dihydrochloride is a complex organic compound with a molecular formula of C23H29N5O4.2HCl. It is known for its unique structure, which includes a piperidine ring, a piperazine ring, and an isoindoline-1,3-dione moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-(4-(piperidin-4-ylmethyl)piperazin-1-yl)isoindoline-1,3-dione dihydrochloride involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is typically synthesized through a cyclization reaction involving a suitable precursor.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting a suitable diamine with a dihalide under controlled conditions.
Coupling of the Rings: The piperidine and piperazine rings are coupled using a linker molecule, often involving a nucleophilic substitution reaction.
Formation of the Isoindoline-1,3-dione Moiety: This moiety is synthesized through a cyclization reaction involving a suitable precursor.
Final Coupling and Hydrochloride Formation: The final product is obtained by coupling the isoindoline-1,3-dione moiety with the piperidine-piperazine intermediate, followed by the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.
Reduction: Reduction reactions can occur at the carbonyl groups of the isoindoline-1,3-dione moiety.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.
Substitution: Substituted derivatives with various functional groups attached to the piperazine ring.
Scientific Research Applications
2-(2,6-Dioxopiperidin-3-yl)-5-(4-(piperidin-4-ylmethyl)piperazin-1-yl)isoindoline-1,3-dione dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine and piperazine rings are known to interact with neurotransmitter receptors, potentially modulating their activity. The isoindoline-1,3-dione moiety may interact with enzymes involved in metabolic pathways, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dioxopiperidin-3-yl)-4-(4-(piperidin-4-ylmethyl)piperazin-1-yl)isoindoline-1,3-dione hydrochloride
- 2-(2,6-Dioxopiperidin-3-yl)-4-(4-(piperidin-4-ylmethyl)piperazin-1-yl)isoindoline-1,3-dione
Uniqueness
The unique combination of the piperidine, piperazine, and isoindoline-1,3-dione moieties in 2-(2,6-Dioxopiperidin-3-yl)-5-(4-(piperidin-4-ylmethyl)piperazin-1-yl)isoindoline-1,3-dione dihydrochloride sets it apart from similar compounds. This structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H31Cl2N5O4 |
---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[4-(piperidin-4-ylmethyl)piperazin-1-yl]isoindole-1,3-dione;dihydrochloride |
InChI |
InChI=1S/C23H29N5O4.2ClH/c29-20-4-3-19(21(30)25-20)28-22(31)17-2-1-16(13-18(17)23(28)32)27-11-9-26(10-12-27)14-15-5-7-24-8-6-15;;/h1-2,13,15,19,24H,3-12,14H2,(H,25,29,30);2*1H |
InChI Key |
CQBJJJWFJQLQSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CCNCC5.Cl.Cl |
Origin of Product |
United States |
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